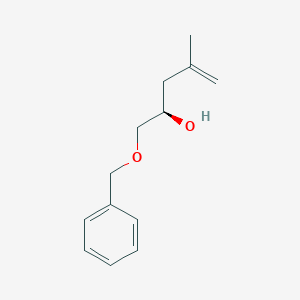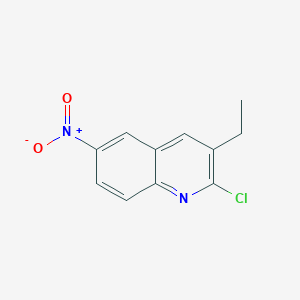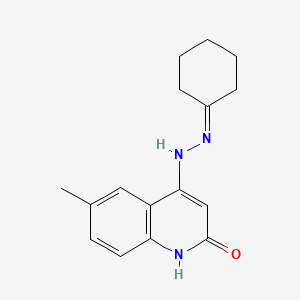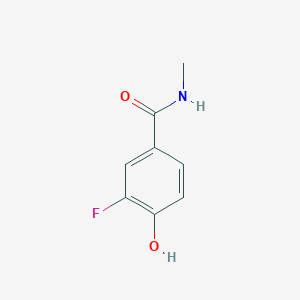![molecular formula C22H20ClNO3 B12597639 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide CAS No. 648923-27-7](/img/structure/B12597639.png)
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylpropoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-hydroxybenzoic acid: This can be achieved through the chlorination of salicylic acid.
Formation of 5-Chloro-2-hydroxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 3-(3-phenylpropoxy)aniline: The acyl chloride is reacted with 3-(3-phenylpropoxy)aniline in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The phenylpropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylpropoxy group, resulting in different chemical properties and reactivity.
2-Hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide:
Uniqueness
5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is unique due to the presence of both the chloro and phenylpropoxy groups, which impart specific chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
648923-27-7 |
|---|---|
Molekularformel |
C22H20ClNO3 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-17-11-12-21(25)20(14-17)22(26)24-18-9-4-10-19(15-18)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,25H,5,8,13H2,(H,24,26) |
InChI-Schlüssel |
MOZPPWSZWBEIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
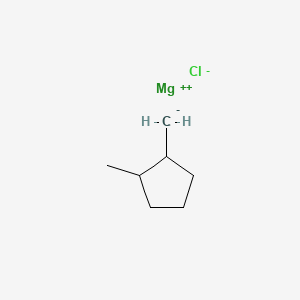
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
